Hydroxy Bosentan-d6 is a deuterated derivative of Bosentan, a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. The compound is characterized by the incorporation of six deuterium atoms, which enhances its stability and allows for precise analytical studies. This modification aids in various scientific applications, particularly in pharmacokinetic studies and drug metabolism research.
Hydroxy Bosentan-d6 is synthesized from Bosentan through specific chemical reactions that introduce deuterium atoms into the molecular structure. The compound is commercially available from various suppliers, including SynZeal Research Pvt Ltd and BenchChem, which provide detailed specifications and synthesis methods for researchers interested in utilizing this compound for analytical purposes .
Hydroxy Bosentan-d6 falls under the category of pharmaceutical intermediates and is classified as a deuterated compound. Its primary use is in research settings, particularly in the development of analytical methods and validation processes for pharmaceutical applications.
The synthesis of Hydroxy Bosentan-d6 involves several steps that typically include the following:
The synthesis often requires careful control of reaction conditions, including temperature and pressure, to ensure high yields and minimize side reactions. The use of specialized reagents that are deuterated is crucial for achieving the desired isotopic labeling.
Hydroxy Bosentan-d6 retains the core structure of Bosentan, modified by the addition of six deuterium atoms. The molecular formula can be represented as , with specific positions on the molecule designated for deuteration.
Hydroxy Bosentan-d6 can participate in various chemical reactions typical for pharmaceutical compounds:
The reactivity profile of Hydroxy Bosentan-d6 can be influenced by its deuterated nature, which may alter reaction kinetics compared to its non-deuterated counterpart.
Hydroxy Bosentan-d6 functions primarily as an endothelin receptor antagonist, blocking the effects of endothelin-1, a potent vasoconstrictor. By inhibiting this pathway, it promotes vasodilation and reduces blood pressure in pulmonary arteries.
Hydroxy Bosentan-d6 has significant applications in scientific research:
Hydroxy Bosentan-d6 (CAS: 1246817-57-1) is a hexadeuterated isotopologue of the active metabolite Hydroxy Bosentan. Its molecular formula is C₂₇H₂₃D₆N₅O₇S, with a molecular weight of 573.65 g/mol [1] [3]. The deuteration occurs at the tert-butyl group of the benzenesulfonamide moiety, specifically at the six methyl hydrogens (1,1,1,3,3,3-hexadeutero-2-(hydroxymethyl)propan-2-yl) [2]. The structure is confirmed through a combination of spectroscopic methods:
Table 1: Molecular Identifiers of Hydroxy Bosentan-d6
Property | Value |
---|---|
CAS Number | 1246817-57-1 |
IUPAC Name | 4-[1,1,1,3,3,3-Hexadeuterio-2-(hydroxymethyl)propan-2-yl]-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide |
Molecular Formula | C₂₇H₂₃D₆N₅O₇S |
Exact Mass | 573.65 g/mol |
SMILES Notation | COC1=C(C=CC=C1)OC(C(NS(C2=CC=C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])CO)C=C2)=O)=NC(C3=NC=CC=N3)=N4)=C4OCCO |
Hydroxy Bosentan-d6 exhibits near-identical physicochemical properties to its non-deuterated counterpart, except for isotopic effects:
Deuterium incorporation in Hydroxy Bosentan-d6 serves two critical roles in pharmaceutical research:
Table 2: Applications of Hydroxy Bosentan-d6 in Pharmaceutical Analysis
Application Context | Purpose | Technical Benefit |
---|---|---|
Bioanalytical Method Validation (AMV) | Internal standard for Bosentan quantification | Coefficient of variation (CV) <2% in precision studies |
Pharmacokinetic Tracers | Tracking metabolite kinetics without cross-interference | Eliminates ion suppression in MS |
ANDA/Commercial QC | Reference standard for impurity profiling | Complies with ICH Q2(R1) guidelines for specificity [1] |
The deuterium label thus enables unambiguous differentiation between endogenous metabolites and administered compounds, critical for studies on Bosentan’s metabolic fate in in vitro hepatic models and clinical trials [2] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: